
3,5-Dichloro-6-ethyl-2H-1,4-oxazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-6-ethyl-2H-1,4-oxazin-2-one, also known as DC-EE-OA, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a synthetic intermediate and as a pharmacological agent. This compound belongs to the oxazinone family and is widely used in the synthesis of various organic compounds. In
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-6-ethyl-2H-1,4-oxazin-2-one is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various neurotransmitters and ion channels in the central nervous system. Specifically, this compound has been shown to enhance the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
Studies have shown that 3,5-Dichloro-6-ethyl-2H-1,4-oxazin-2-one can significantly reduce inflammation and pain in animal models. This compound has also been found to possess potent anticonvulsant activity, making it a potential treatment for epilepsy and other seizure disorders. Additionally, this compound has been shown to exhibit antibacterial and antifungal activity against a wide range of microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,5-Dichloro-6-ethyl-2H-1,4-oxazin-2-one in laboratory experiments is its broad range of pharmacological activities. This compound has been shown to exhibit antibacterial, antifungal, anti-inflammatory, and analgesic properties, making it a versatile tool for researchers. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3,5-Dichloro-6-ethyl-2H-1,4-oxazin-2-one. One area of interest is the development of new drugs based on this compound. Researchers are currently investigating the potential of this compound as a treatment for epilepsy, pain, and inflammation. Additionally, there is ongoing research on the mechanism of action of this compound, which could lead to the development of more effective drugs in the future. Finally, researchers are exploring the use of 3,5-Dichloro-6-ethyl-2H-1,4-oxazin-2-one as a synthetic intermediate in the production of other organic compounds.
Synthesemethoden
The synthesis of 3,5-Dichloro-6-ethyl-2H-1,4-oxazin-2-one involves the reaction of 3,5-dichloro-4-methylpyridine-2-carboxylic acid with ethyl chloroformate in the presence of triethylamine. The resulting compound is then treated with diethylamine to form the final product, 3,5-Dichloro-6-ethyl-2H-1,4-oxazin-2-one. This method has been widely used in the laboratory synthesis of this compound.
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-6-ethyl-2H-1,4-oxazin-2-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant antibacterial and antifungal activity against a wide range of microorganisms. Additionally, this compound has been found to possess anticonvulsant, anti-inflammatory, and analgesic properties, making it a promising candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
125849-98-1 |
|---|---|
Produktname |
3,5-Dichloro-6-ethyl-2H-1,4-oxazin-2-one |
Molekularformel |
C6H5Cl2NO2 |
Molekulargewicht |
194.01 g/mol |
IUPAC-Name |
3,5-dichloro-6-ethyl-1,4-oxazin-2-one |
InChI |
InChI=1S/C6H5Cl2NO2/c1-2-3-4(7)9-5(8)6(10)11-3/h2H2,1H3 |
InChI-Schlüssel |
BNKWTZXQHJHKCI-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=C(C(=O)O1)Cl)Cl |
Kanonische SMILES |
CCC1=C(N=C(C(=O)O1)Cl)Cl |
Synonyme |
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-ethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






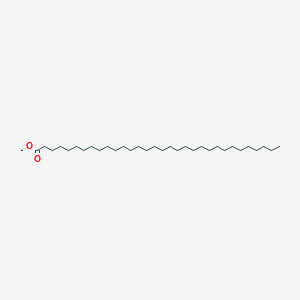
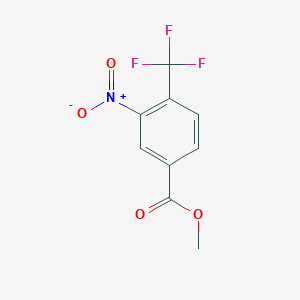
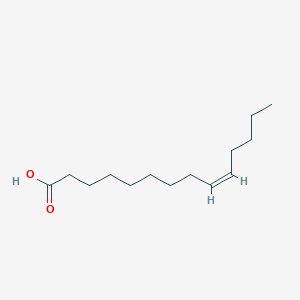



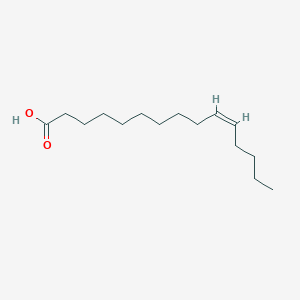
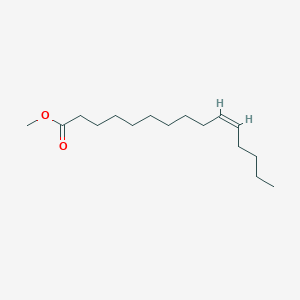
![Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane](/img/structure/B164375.png)

